![molecular formula C12H14N2S B3137099 1-(Benzo[b]thiophen-5-yl)piperazine CAS No. 433303-94-7](/img/structure/B3137099.png)
1-(Benzo[b]thiophen-5-yl)piperazine
Overview
Description
1-(Benzo[b]thiophen-5-yl)piperazine is an organic compound with the molecular formula C12H14N2S It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a benzo[b]thiophene group
Mechanism of Action
Target of Action
The primary target of 1-(Benzo[b]thiophen-5-yl)piperazine is the 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, and other psychological functions .
Mode of Action
This compound interacts with its target, the 5-HT1A receptor, by binding to it . This binding can lead to changes in the receptor’s activity, which can then influence various physiological processes .
Biochemical Pathways
The interaction of this compound with the 5-HT1A receptor affects the serotonin system . This system is a complex biochemical pathway that involves the synthesis, release, and reuptake of the neurotransmitter serotonin. Changes in this pathway can have downstream effects on mood, cognition, and other psychological functions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT1A receptor . By binding to this receptor, the compound can influence the activity of the serotonin system and thereby affect various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-5-yl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine. One common method is the Buchwald-Hartwig amination, which involves the coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . This reaction is carried out under mild conditions and provides high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(Benzo[b]thiophen-5-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(Benzo[b]thiophen-4-yl)piperazine: Similar structure but with the thiophene ring attached at a different position.
1-(Benzo[b]furan-5-yl)piperazine: Contains a furan ring instead of a thiophene ring.
1-(Benzo[b]thiophen-2-yl)piperazine: Another positional isomer with the thiophene ring attached at the 2-position.
Uniqueness: 1-(Benzo[b]thiophen-5-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiophene ring can affect the compound’s ability to interact with molecular targets and its overall stability.
Properties
IUPAC Name |
1-(1-benzothiophen-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAGYXZPHGMRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



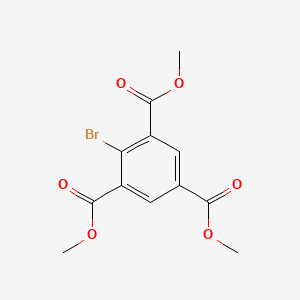
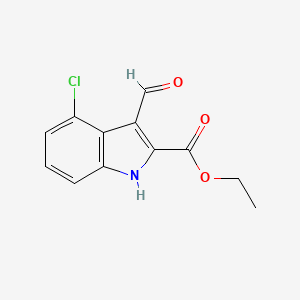
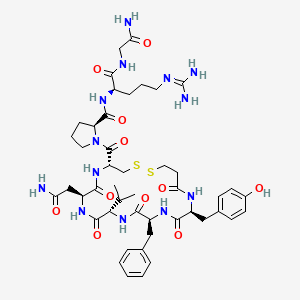
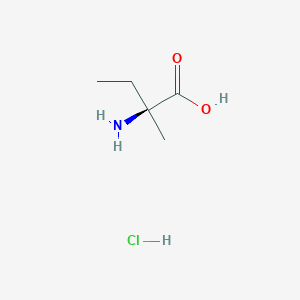
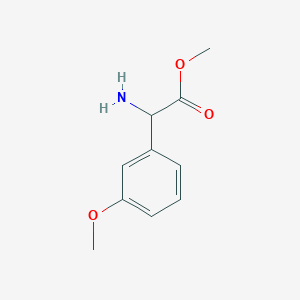
![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)

![Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3137065.png)
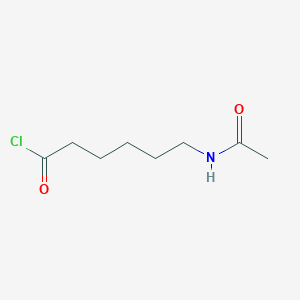
![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)
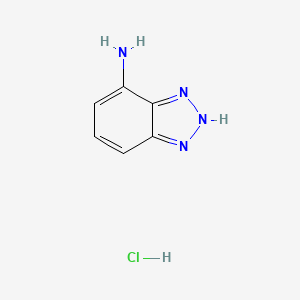
![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)
